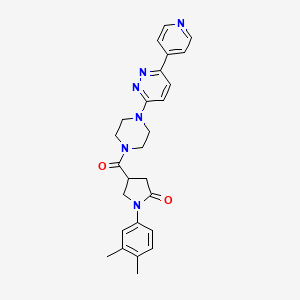
1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H28N6O2 and its molecular weight is 456.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antifungal properties, mechanisms of action, and other relevant therapeutic potentials.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes multiple functional groups such as piperazine and pyridazinone moieties. These structural features are often linked to various biological activities.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity, particularly against Candida albicans , a common fungal pathogen. The mechanism of action appears to involve the inhibition of fungal cell wall synthesis, leading to cell lysis and death.
Table 1: Antifungal Activity Against Candida albicans
| Compound Name | Activity | Mechanism of Action |
|---|---|---|
| This compound | Effective | Inhibition of cell wall synthesis |
| Control (Fluconazole) | Moderate | Disruption of ergosterol synthesis |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi.
- Disruption of Membrane Integrity : By affecting membrane permeability, the compound can lead to the leakage of vital intracellular components.
- Interference with Signaling Pathways : The interaction with specific receptors or signaling pathways can also contribute to its antifungal effects.
Case Studies
A study conducted by Gain et al. (2015) synthesized this compound and evaluated its antifungal properties in vitro. The results demonstrated a notable reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent against fungal infections .
Another investigation focused on the structural optimization of similar compounds revealed that modifications in the piperazine and pyridazinone rings could enhance antifungal potency, indicating a structure-activity relationship (SAR) that could guide future drug development .
Additional Biological Activities
Beyond antifungal properties, preliminary studies suggest that this compound may also exhibit:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in various cancer models.
- Anti-inflammatory Effects : The potential to modulate inflammatory responses has been noted, although further research is needed to elucidate these effects.
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-18-3-4-22(15-19(18)2)32-17-21(16-25(32)33)26(34)31-13-11-30(12-14-31)24-6-5-23(28-29-24)20-7-9-27-10-8-20/h3-10,15,21H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYUPXMMJBDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














